![molecular formula C12H19BrClN B1485215 [3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2097960-44-4](/img/structure/B1485215.png)
[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition reactions. For instance, amines can be synthesized by the reduction of nitriles, amides, or nitro compounds .Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring (a six-membered carbon ring) with a bromine atom attached, connected to a propyl group (a three-carbon chain) with two methyl groups (CH3) attached to the middle carbon .Chemical Reactions Analysis
Amines, such as this compound, are known to act as bases, reacting with acids to form salts . They can also undergo reactions like alkylation, acylation, and more .Physical And Chemical Properties Analysis
Amines are generally weak bases. They can form hydrogen bonds with water, making lower molecular weight amines soluble in water . The boiling point of amines is generally higher than that of hydrocarbons of similar molecular weight due to these hydrogen bonds .Scientific Research Applications
Synthesis and Reactivity
- A study demonstrated the serial double nucleophilic addition of amines to the imidazole nucleus, producing an abnormal addition product, indicating the versatility of nucleophilic additions in synthesizing complex nitrogen-containing structures (Ohta et al., 2000).
- Another research effort focused on the synthesis of 3-(N-alkylamino)acetophenones via a benzyne intermediate, showcasing the utility of halogenated precursors in facilitating novel synthetic routes (Albright & Lieberman, 1994).
Bioactivity and Drug Design
- Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists discussed the design and synthesis of compounds with improved pharmacokinetic profiles, offering insights into drug metabolism-based design (Xi et al., 2011).
- A study on the synthesis and antioxidant activity of ammonium salts of a related compound revealed potential in inhibiting superoxide generation in mitochondria, highlighting the intersection of synthetic chemistry and biological applications (Kushnir et al., 2015).
Synthetic Methodologies
- Investigations into Bischler indole synthesis from dimethoxyaniline with bromophenyl precursors demonstrated the strategic use of halogenated compounds in inducing cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds (Black et al., 1980).
These studies illustrate the broad applicability of halogenated phenyl compounds in synthesizing diverse organic molecules, exploring reaction mechanisms, and developing compounds with potential pharmacological activities. The synthesis techniques and biological applications discussed provide a foundation for further research into related compounds, including "3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride."
Safety And Hazards
properties
IUPAC Name |
3-(2-bromophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGOMJSBXVSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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